molecular formula C10H13NO3 B12314317 Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Cat. No.: B12314317
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-UHFFFAOYSA-N
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Description

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(1-amino-2-hydroxyethyl)benzoic acid+methanolacid catalyst(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate+water\text{4-(1-amino-2-hydroxyethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate} + \text{water} 4-(1-amino-2-hydroxyethyl)benzoic acid+methanolacid catalyst​(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of 4-(1-amino-2-oxoethyl)benzoate.

    Reduction: Formation of 4-(1-aminoethyl)benzoate.

    Substitution: Formation of 4-(1-amino-2-hydroxyethyl)benzoic acid.

Scientific Research Applications

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-amino-2-hydroxyethyl)benzoate: Lacks the stereochemistry of the (S)-enantiomer.

    Ethyl 4-(1-amino-2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-(1-amino-2-hydroxyethyl)benzoic acid: The carboxylic acid form of the compound.

Uniqueness

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(1-amino-2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3

InChI Key

MFAVCDGFBDRLGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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